(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
The compound (Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic acrylamide derivative featuring a cyano group, a dichlorinated methylimidazole moiety, and a trifluoromethylphenyl substituent. Its Z-configuration at the double bond is critical for stereospecific interactions with biological targets.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N4O/c1-24-11(12(16)23-14(24)17)5-8(7-21)13(25)22-10-4-2-3-9(6-10)15(18,19)20/h2-6H,1H3,(H,22,25)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRHLONGLPFLFC-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Cl)Cl)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(N=C1Cl)Cl)/C=C(/C#N)\C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic molecule with potential biological activity, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C18H15Cl2F3N4
- Molar Mass : 397.24 g/mol
- CAS Number : Not specified in the provided data.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (Z)-2-cyano derivatives exhibit significant antimicrobial properties. For instance, derivatives with cyano groups have shown efficacy against various bacterial strains, suggesting that the introduction of cyano and imidazole moieties enhances biological activity. Specific investigations into the structure-activity relationship (SAR) of related compounds revealed that electron-withdrawing groups like trifluoromethyl improve antimicrobial efficacy .
Anticancer Activity
The anticancer potential of compounds in this class has also been investigated. Certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The presence of the imidazole ring is believed to play a critical role in enhancing cytotoxicity against cancer cells .
Neuropharmacological Effects
Some studies have explored the neuropharmacological effects of similar compounds. For example, modifications in the structure can lead to significant changes in anticonvulsant activity. The introduction of specific substituents can enhance Na+ channel inhibition, which is crucial for developing new anticonvulsants .
Structure-Activity Relationship (SAR)
| Compound | Biological Activity | Key Structural Features |
|---|---|---|
| (Z)-2-cyano derivative 1 | Antimicrobial | Cyano group, imidazole |
| (Z)-2-cyano derivative 2 | Antiviral | Trifluoromethyl group |
| (Z)-2-cyano derivative 3 | Anticancer | Apoptosis induction |
Case Studies
- Antimicrobial Study : A study on cyano-containing compounds revealed that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antiviral Efficacy : A compound structurally similar to (Z)-2-cyano was tested for HIV inhibition, showing an EC50 value of 0.24 nM with low cytotoxicity, indicating its potential as an antiviral agent.
- Neuropharmacological Evaluation : In rodent models, certain derivatives showed promising anticonvulsant activities comparable to established drugs like phenytoin .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Piroxicam-Based HIV Integrase Inhibitors
Evidence from Iranian Journal of Pharmaceutical Research (2021) highlights piroxicam analogs (e.g., compounds 13d, 13l, 13m) as HIV integrase (IN) inhibitors with EC50 values of 20–25 µM and selectivity indices (SI) >26 . While the target compound lacks a piroxicam-like benzothiazine scaffold, its 2,5-dichloro-3-methylimidazole moiety may mimic the metal-chelating properties of raltegravir-like inhibitors.
Table 1: Key Pharmacological Parameters of Antiviral Analogs
ADME/Toxicity Considerations
In contrast, piroxicam analogs () exhibit lower logP values (~2.5–3.0) due to polar sulfonamide groups, which improve aqueous solubility but reduce blood-brain barrier penetration .
Table 2: Predicted ADME Properties
Structural Elucidation Techniques
As demonstrated in Journal of Applied Pharmaceutical Science (2024) , 13C NMR and resonance techniques are critical for confirming the stereochemistry and substituent positions in complex heterocycles like the target compound . The dichloroimidazole and trifluoromethylphenyl groups would produce distinct deshielded peaks in NMR spectra, aiding in differentiation from analogs such as milbemycin-like macrocycles .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | 2-pyridinemethanol, KOH, DMF | 65-75 | |
| Reduction | Fe powder, HCl, 50°C | 80-85 | |
| Condensation | Cyanoacetic acid, EDCI, RT | 60-70 |
Advanced: How can reaction conditions be optimized to minimize byproducts and maximize (Z)-isomer yield?
Answer:
- Design of Experiments (DoE) can systematically optimize parameters (temperature, solvent polarity, stoichiometry). For example, flow-chemistry setups enable precise control of residence time and mixing efficiency, reducing side reactions .
- Chiral additives (e.g., DMEA in MeOH/CO2 systems) improve stereoselectivity during crystallization or chromatography .
- Real-time monitoring via inline IR or HPLC ensures rapid adjustment of reaction parameters .
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
- 1H/13C NMR : Key peaks include:
- Cyano group (δ ~110-120 ppm in 13C).
- Trifluoromethylphenyl protons (δ 7.5-8.0 ppm in 1H).
- Imidazole ring protons (δ 6.8-7.2 ppm) .
- IR Spectroscopy : C≡N stretch (~2200 cm⁻¹), C=O (~1680 cm⁻¹) .
- LC-MS : Confirm molecular ion [M+H]+ and isotopic patterns for Cl and F .
Advanced: How can researchers resolve discrepancies in spectroscopic data for stereoisomers?
Answer:
- Chiral HPLC : Use columns like Chiralpak® OD with polar modifiers (e.g., 20% MeOH-DMEA in CO2) to separate (Z) and (E) isomers .
- Dynamic NMR : Analyze rotational barriers of amide bonds to distinguish conformational isomers .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Basic: What methods assess purity and detect trace impurities?
Answer:
- HPLC-DAD/ELSD : Gradient elution (e.g., acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Melting Point Analysis : Sharp melting ranges (±2°C) indicate high purity .
- Elemental Analysis : Validate C, H, N, Cl, F percentages within ±0.3% of theoretical values .
Q. Table 2: Typical Purity Criteria
| Method | Acceptable Criteria |
|---|---|
| HPLC | ≥98% area purity |
| LC-MS | No unassigned peaks |
| NMR | No solvent/residual peaks |
Advanced: How can researchers address solubility challenges in biological assays?
Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
- Prodrug Derivatization : Introduce phosphate or ester groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Basic: What strategies mitigate degradation during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar) at -20°C .
- Light Protection : Use amber vials to prevent photodegradation of the imidazole ring .
- Stability Testing : Conduct accelerated studies (40°C/75% RH for 6 months) to identify degradation pathways .
Advanced: How can computational modeling predict biological activity?
Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) .
- QSAR Models : Correlate substituent electronegativity (Cl, CF3) with IC50 values from enzyme assays .
- MD Simulations : Analyze conformational stability of the (Z)-isomer in lipid bilayers .
Basic: How is stereochemical integrity maintained during scale-up?
Answer:
- Low-Temperature Reactions : Minimize thermal epimerization (e.g., <0°C for acid-sensitive intermediates) .
- Enantiopure Catalysts : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation .
- In-line Analytics : Monitor ee (enantiomeric excess) via circular dichroism (CD) spectroscopy .
Advanced: What mechanistic insights explain contradictory bioactivity data across cell lines?
Answer:
- Metabolic Profiling : Use LC-HRMS to identify cell-specific metabolites (e.g., CYP450-mediated oxidation) .
- Membrane Permeability Assays : Compare P-gp efflux ratios in Caco-2 vs. MDCK cells .
- Transcriptomics : Correlate target protein expression levels with IC50 variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
